Hydrophilicity Advantage: LogP −0.63 vs. Piperidine and Phenyl Analogs
1-(Morpholin-4-yl)propane-1,2-dione exhibits a calculated LogP of −0.63 . In direct comparison, the piperidine analog 1-(piperidin-1-yl)propane-1,2-dione has a LogP of +0.53 , while the phenyl analog 1-phenylpropane-1,2-dione has a LogP of +1.31 [1]. The morpholine derivative is therefore approximately 1.2 log units more hydrophilic than the piperidine congener and >1.9 log units more hydrophilic than the phenyl variant. This difference predicts significantly higher aqueous solubility and lower membrane permeability for the morpholine compound.
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | -0.63 |
| Comparator Or Baseline | 1-(Piperidin-1-yl)propane-1,2-dione: +0.53; 1-Phenylpropane-1,2-dione: +1.31 |
| Quantified Difference | ΔLogP = −1.16 (vs. piperidine); ΔLogP = −1.94 (vs. phenyl) |
| Conditions | Calculated LogP using standard in silico methods (source databases) |
Why This Matters
Procurement of the morpholine derivative is warranted when a reaction or biological assay requires higher aqueous solubility or reduced nonspecific binding due to lower lipophilicity.
- [1] SpringerMaterials. 1-Phenyl-propane-1,2-dione. Calculated LogP: 1.314. Accessed 2026. View Source
